3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one
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Overview
Description
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is a complex organic compound that features a thiazole ring and a chromenone structure with two iodine atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .
Biochemical Pathways
Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.
Biochemical Analysis
Biochemical Properties
Compounds with a similar thiazole structure have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular proteins and enzymes.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate halogenated intermediates. The chromenone structure is then introduced through a series of condensation reactions, often involving aldehydes or ketones. The iodination step is crucial and is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective diiodination at the 6 and 8 positions of the chromenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chromenone or thiazole rings, leading to different structural analogs.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Chromenone derivatives: Compounds with the chromenone structure are known for their diverse chemical reactivity and biological properties.
Iodinated organic compounds: These compounds are often used in medical imaging and as intermediates in organic synthesis
Uniqueness
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is unique due to the combination of its thiazole and chromenone structures with diiodination. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRATEXLUWEHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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